molecular formula C20H22N4O B2840225 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide CAS No. 887214-41-7

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide

Cat. No. B2840225
CAS RN: 887214-41-7
M. Wt: 334.423
InChI Key: YZBRKJDURJUUJV-UHFFFAOYSA-N
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Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a five-membered ring that consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole-containing compounds has been widely studied. For example, one study described the preparation of a similar compound in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring attached to a piperidine ring, which is further connected to a phenyl group through an acetamide linkage. The benzimidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole compounds are diverse, given their amphoteric nature (i.e., they show both acidic and basic properties). This allows them to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to have a high molecular weight (516.72 g/mol) and a complex molecular formula (C32H44N4O2) . Other properties such as boiling point, density, vapor pressure, and pKa can also be predicted .

Scientific Research Applications

Antiviral Properties

The benzimidazole nucleus, which is a part of the compound, has been found to have antiviral properties. It has been used in studies against various virus strains, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), human cytomegalovirus (HCMV), and herpes simplex virus-1 (HSV-1) .

Antitumor Activity

Benzimidazole derivatives, including the compound , have shown promising antitumor activity. This makes them a potential candidate for cancer treatment research .

Antihypertensive Effects

The benzimidazole nucleus has been associated with antihypertensive effects. This suggests that the compound could potentially be used in the treatment of high blood pressure .

Proton Pump Inhibitory Activity

Benzimidazole derivatives have been found to have proton pump inhibitory activity. This means they could potentially be used in the treatment of conditions like acid reflux or peptic ulcers .

Antimicrobial Activity

The compound has shown antimicrobial activity, making it a potential candidate for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Benzimidazole derivatives have been associated with anti-inflammatory activity. This suggests potential applications in the treatment of inflammatory conditions .

Antioxidant Activity

The compound has demonstrated antioxidant potential in several in-vitro assays, suggesting it could be used in the development of antioxidant therapies .

Potential as HSP90 Inhibitors

Some benzimidazole derivatives have shown potential as HSP90 inhibitors, which are a class of drugs that can inhibit the heat shock protein 90 (HSP90) and have applications in cancer treatment .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzimidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Benzimidazole derivatives have shown promise in various fields, particularly in drug development due to their broad range of biological activities . Therefore, future research could focus on exploring the potential applications of this compound in medicine, as well as optimizing its synthesis process for large-scale production.

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(21-16-6-2-1-3-7-16)14-24-12-10-15(11-13-24)20-22-17-8-4-5-9-18(17)23-20/h1-9,15H,10-14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRKJDURJUUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide

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